2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one
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Overview
Description
2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of two amino groups at positions 2 and 6, a hydrazinylidene group at position 5, and a nitrophenyl group attached to the hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one typically involves the reaction of 2,6-diaminopyrimidine with 4-nitrophenylhydrazine under specific conditions. One common method includes:
Starting Materials: 2,6-diaminopyrimidine and 4-nitrophenylhydrazine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours.
Purification: The product is then purified using recrystallization or column chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino groups at positions 2 and 6 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of dihydrofolate reductase, an enzyme involved in DNA synthesis and cell proliferation.
Biological Research: Its derivatives are explored for antimicrobial and anticancer activities.
Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one involves its interaction with molecular targets such as enzymes. For instance, as a dihydrofolate reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the folate metabolic pathway, leading to the suppression of DNA synthesis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyrimidine: Lacks the hydrazinylidene and nitrophenyl groups, making it less versatile in terms of chemical reactivity.
5-Aminopyrimidine: Contains only one amino group, resulting in different chemical properties and applications.
4-Nitrophenylhydrazine: While it shares the nitrophenyl group, it lacks the pyrimidine scaffold, leading to different biological activities.
Uniqueness
Its ability to inhibit dihydrofolate reductase sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry .
Properties
CAS No. |
7084-55-1 |
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Molecular Formula |
C10H9N7O3 |
Molecular Weight |
275.22 g/mol |
IUPAC Name |
2,4-diamino-5-[(4-nitrophenyl)diazenyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H9N7O3/c11-8-7(9(18)14-10(12)13-8)16-15-5-1-3-6(4-2-5)17(19)20/h1-4H,(H5,11,12,13,14,18) |
InChI Key |
UBAXIMPEJXLBTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(N=C(NC2=O)N)N)[N+](=O)[O-] |
Origin of Product |
United States |
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